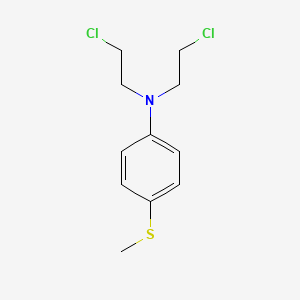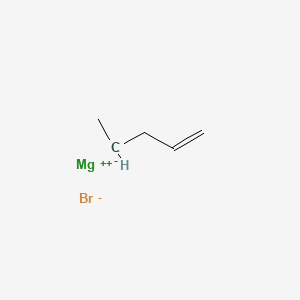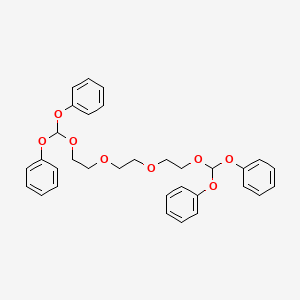
Benzenamine, N,N-bis(2-chloroethyl)-4-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N,N-bis(2-chloroethyl)-4-(methylthio)- is a chemical compound with the molecular formula C11H15Cl2NS. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups and a methylthio group attached to the benzenamine structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-bis(2-chloroethyl)-4-(methylthio)- typically involves the reaction of benzenamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The methylthio group is introduced through a subsequent reaction with methylthiol or a suitable methylthio-containing reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and other parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N,N-bis(2-chloroethyl)-4-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chloroethyl groups to ethyl groups.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted benzenamine derivatives.
Substitution: Various substituted benzenamine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenamine, N,N-bis(2-chloroethyl)-4-(methylthio)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA replication.
Medicine: Explored for its therapeutic potential in treating certain types of cancer.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzenamine, N,N-bis(2-chloroethyl)-4-(methylthio)- involves the alkylation of DNA, which leads to the disruption of DNA replication and cell division. The chloroethyl groups form covalent bonds with the DNA, resulting in cross-linking and strand breaks. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, N,N-bis(2-chloroethyl)-: Lacks the methylthio group.
Benzenamine, N,N-bis(2-chloroethyl)-4-chloro-: Contains a chloro group instead of a methylthio group.
Benzenamine, N,N-bis(2-chloroethyl)-4-nitro-: Contains a nitro group instead of a methylthio group.
Uniqueness
Benzenamine, N,N-bis(2-chloroethyl)-4-(methylthio)- is unique due to the presence of the methylthio group, which imparts distinct chemical properties and potential biological activities. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
64977-17-9 |
|---|---|
Formule moléculaire |
C11H15Cl2NS |
Poids moléculaire |
264.2 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-4-methylsulfanylaniline |
InChI |
InChI=1S/C11H15Cl2NS/c1-15-11-4-2-10(3-5-11)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 |
Clé InChI |
GQILSBKHQTYPGZ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one](/img/structure/B14492134.png)




![Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]-](/img/structure/B14492177.png)








